molecular formula C10H10ClNO2 B7865416 5-Chloro-2-cyclopropylamino-benzoic acid

5-Chloro-2-cyclopropylamino-benzoic acid

Cat. No.: B7865416
M. Wt: 211.64 g/mol
InChI Key: AOEPGOFJEKIGQT-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylamino-benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 5-position and a cyclopropylamino group at the 2-position of the aromatic ring. This compound serves as a critical intermediate in the synthesis of quinolone antibiotics, as demonstrated by Zhang et al. (2020), who synthesized it via a multi-step route starting from 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Key steps include cyclopropylamine substitution, cyclization, and hydrolysis, ultimately yielding a quinolone precursor (compound 1h) .

Properties

IUPAC Name

5-chloro-2-(cyclopropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEPGOFJEKIGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropylamino-benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclopropylation: The amino group is reacted with cyclopropylamine to form the cyclopropylamino derivative.

    Hydrolysis: The final step involves hydrolysis to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropylamino-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-cyclopropylamino-benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylamino-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound C₁₀H₉ClN₂O₂ 224.45 - Cl (position 5)
- Cyclopropylamino (position 2)
- COOH (position 1)
Benzoic acid backbone; quinolone intermediate
7-Chloro-1-cyclopropyl-6-fluoroquinoline-3-carboxylic acid C₁₃H₁₀ClFNO₃ 282.45 - Cl (position 7)
- F (position 6)
- Cyclopropyl (position 1)
- COOH (position 3)
Quinolone core; fluoro substituent
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid C₁₄H₁₀Cl₂O₃ 296.90 - Cl (position 5)
- 2-Chlorobenzyloxy (position 2)
- COOH (position 1)
Benzyloxy substituent; dichlorinated aromatic

Key Observations :

Backbone Diversity: The target compound and the benzyloxy analogue retain a benzoic acid framework, whereas the quinolone derivative features a nitrogen-containing heterocyclic ring.

Halogen positioning (e.g., Cl at position 5 vs. 7) significantly impacts electronic distribution and intermolecular interactions.

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